Product packaging for Biphenyl-4-yl 3-methylbenzoate(Cat. No.:)

Biphenyl-4-yl 3-methylbenzoate

Cat. No.: B10891577
M. Wt: 288.3 g/mol
InChI Key: VYSBBHOJVYYBGX-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry and Materials Science

In the realm of modern organic chemistry, the synthesis and functionalization of biphenyl (B1667301) derivatives are of fundamental importance. rsc.org These structures are key building blocks for a wide range of organic compounds, including those with significant pharmacological activities and materials with unique properties. rsc.orgarabjchem.org Biphenyl-4-yl 3-methylbenzoate (B1238549), as a member of this class, is studied to understand how its specific arrangement of atoms influences its physical and chemical characteristics.

The field of materials science, particularly in the development of liquid crystals and advanced polymers, also finds relevance in compounds like Biphenyl-4-yl 3-methylbenzoate. arabjchem.org The rigid nature of the biphenyl core combined with the polar ester group can give rise to materials with specific optical and electronic properties. arabjchem.org Research into biphenyl derivatives has led to their use in organic light-emitting diodes (OLEDs) and as foundational components for liquid crystals. rsc.orgarabjchem.org

Historical Perspectives on Benzoate (B1203000) Esters and Biphenyl Derivatives in Chemical Research

The study of benzoate esters and biphenyl derivatives has a rich history. Benzoic acid, the precursor to benzoate esters, occurs naturally in many plants and is a key intermediate in the biosynthesis of numerous secondary metabolites. wikipedia.org Its salts have long been used as food preservatives, and the esterification of benzoic acid to form benzoate esters is a fundamental reaction in organic chemistry. wikipedia.orgbritannica.com These esters are known for their characteristic odors and are used in perfumes, cosmetics, and as solvents. britannica.com

The history of biphenyl chemistry dates back over 160 years, with early synthesis methods like the Wurtz-Fittig reaction and the Ullmann reaction paving the way for creating these carbon-carbon linked aromatic rings. rsc.orgrsc.org Initially, biphenyl itself was isolated from natural sources like coal tar and crude oil. wikipedia.org Over the decades, the development of more sophisticated cross-coupling reactions, such as the Suzuki-Miyaura reaction, has provided chemists with powerful tools to synthesize a vast array of substituted biphenyls with high precision. rsc.orgrsc.org

Significance of this compound as a Model Compound for Advanced Studies

This compound serves as an important model compound for investigating structure-property relationships. By systematically modifying its structure, for instance, by changing the position of the methyl group or replacing the biphenyl unit, researchers can gain insights into how these changes affect properties like melting point, liquid crystalline behavior, and reactivity. This makes it a valuable tool for developing new materials with tailored functionalities.

Scope and Objectives of Current Research Trajectories on this compound

Current research on this compound and related compounds is multifaceted. One major focus is on the synthesis of novel derivatives and the optimization of reaction conditions to achieve higher yields and purity. scholarsresearchlibrary.comacs.org For example, the synthesis of related biphenyl carboxylates often involves steps like esterification followed by a Suzuki coupling to form the biphenyl linkage. scholarsresearchlibrary.com

Another significant area of research is the characterization of their physical properties, including their potential liquid crystalline phases. The molecular structure of similar compounds, such as 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, has been studied in detail to understand the dihedral angles between the phenyl rings and how intermolecular interactions influence the crystal packing. researchgate.net The objective of such studies is to build a comprehensive understanding that can guide the design of new materials with desired characteristics for applications in electronics and optics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O2 B10891577 Biphenyl-4-yl 3-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(4-phenylphenyl) 3-methylbenzoate

InChI

InChI=1S/C20H16O2/c1-15-6-5-9-18(14-15)20(21)22-19-12-10-17(11-13-19)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

VYSBBHOJVYYBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Biphenyl 4 Yl 3 Methylbenzoate

Conventional Esterification Routes for Biphenyl-4-yl 3-methylbenzoate (B1238549) Synthesis

Conventional methods for the synthesis of Biphenyl-4-yl 3-methylbenzoate primarily involve the direct reaction of a carboxylic acid or its activated derivatives with 4-phenylphenol (B51918). These well-established techniques are widely used due to their reliability and straightforward procedures.

Direct Esterification Approaches

Direct esterification methods involve the condensation of 4-phenylphenol with 3-methylbenzoic acid. To facilitate this reaction, which is inherently an equilibrium process, a catalyst is typically employed, and often, water is removed to drive the reaction to completion.

One of the most common methods is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.commasterorganicchemistry.comscholarsresearchlibrary.com The use of an excess of one of the reactants or the removal of water via a Dean-Stark apparatus can significantly improve the yield of the desired ester. operachem.commasterorganicchemistry.com

Another powerful direct esterification technique is the Steglich esterification . This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid. operachem.comresearchgate.netorgsyn.org A nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP), is also added in catalytic amounts to accelerate the reaction and suppress side reactions. researchgate.netorganic-chemistry.org The Steglich esterification is known for its mild reaction conditions, often proceeding at room temperature, making it suitable for sensitive substrates. operachem.comorganic-chemistry.org

The Mitsunobu reaction offers another route for the direct esterification of phenols. This reaction employs a mixture of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. researchgate.net This method is particularly effective for the esterification of phenols, which can be less reactive than aliphatic alcohols in other esterification reactions. researchgate.net

MethodReagentsCatalyst/AdditiveSolventTemperatureTypical YieldRef.
Fischer-Speier4-Phenylphenol, 3-Methylbenzoic acidH₂SO₄ or p-TsOHTolueneRefluxModerate to High operachem.com, masterorganicchemistry.com
Steglich4-Phenylphenol, 3-Methylbenzoic acidDCC or DIC, DMAPDichloromethaneRoom Temp.High orgsyn.org, organic-chemistry.org
Mitsunobu4-Phenylphenol, 3-Methylbenzoic acidPPh₃, DEAD or DIADTetrahydrofuran0 °C to Room Temp.High researchgate.net

Acid Chloride Mediated Synthesis

To enhance the reactivity of the carboxylic acid, it can be converted into its corresponding acid chloride, 3-methylbenzoyl chloride. This highly electrophilic species readily reacts with 4-phenylphenol to form the ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov This method is generally high-yielding and proceeds under mild conditions. The acid chloride can be prepared from 3-methylbenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

Reactant 1Reactant 2BaseSolventTemperatureTypical YieldRef.
4-Phenylphenol3-Methylbenzoyl chloridePyridine or TriethylamineDichloromethane or Toluene0 °C to Room Temp.High nih.gov

Anhydride-Based Synthesis

The use of 3-methylbenzoic anhydride (B1165640) as the acylating agent is another effective method for the synthesis of this compound. The reaction with 4-phenylphenol can be promoted by either an acid or a base catalyst. In some cases, the reaction can be driven to completion by heating the reactants together, with the removal of the 3-methylbenzoic acid byproduct. This method avoids the use of harsh reagents that might be required for the formation of acid chlorides.

Reactant 1Reactant 2CatalystSolventTemperatureTypical Yield
4-Phenylphenol3-Methylbenzoic anhydrideAcid or Base (optional)Toluene or neatRoom Temp. to RefluxHigh

Advanced and Catalytic Synthetic Strategies

In recent years, more sophisticated synthetic methods have been developed that offer advantages such as milder reaction conditions, higher functional group tolerance, and improved atom economy. These often involve the use of transition metal or organocatalysts.

Transition Metal-Catalyzed Esterification Reactions

Palladium-catalyzed reactions have emerged as a powerful tool for the formation of C-O bonds in ester synthesis. One approach involves the carbonylation of aryl halides or their surrogates in the presence of an alcohol. For the synthesis of this compound, a potential route could involve the palladium-catalyzed coupling of a derivative of 4-phenylphenol with a source of carbon monoxide and 3-methylbenzoic acid, or a related derivative.

More directly, palladium catalysts can mediate the esterification of aryl halides with aryl formates, where the formate (B1220265) serves as a source of carbon monoxide. kyoto-u.ac.jp For instance, a reaction could be envisioned between an appropriate aryl halide and an aryl formate in the presence of a palladium catalyst and a phosphine ligand. Another innovative palladium-catalyzed method is the aromatic esterification of aldehydes with arylboronic acids under an air atmosphere, which is notable for its use of molecular oxygen as a crucial component. nih.gov A recent development is the palladium-catalyzed esterification of aryl fluorosulfates with aryl formates, offering an alternative to traditional aryl halide substrates. mdpi.com

Catalyst SystemReactantsSolventTemperatureTypical YieldRef.
Pd(OAc)₂ / XantphosAryl fluorosulfate, Phenyl formateDMF80 °CGood mdpi.com
Pd(TFA)₂ / P(o-tol)₃Aldehyde, Arylboronic acidToluene80 °CModerate to Good nih.gov
PdCl₂(PhCN)₂ / XantphosAryl bromide, Phenyl formateDMF60-90 °CHigh kyoto-u.ac.jp

Organocatalytic Approaches

Organocatalysis has gained prominence as a green and efficient alternative to metal-based catalysis. For ester synthesis, various organocatalytic systems have been developed. A particularly novel approach is the visible-light-induced, photocatalyst-free synthesis of O-aryl esters. This method involves the cross-dehydrogenative coupling of an aldehyde with a phenol (B47542), where the phenolate (B1203915) itself can act as a photosensitizer. acs.org This reaction proceeds at room temperature under visible light irradiation, offering a mild and environmentally benign route to esters. The synthesis of 4-Cyanophenyl 3-methylbenzoate, a close structural analog of the target compound, has been reported with high yield using this method, reacting 4-cyanophenol with 3-methylbenzaldehyde (B113406) in the presence of a base and a bromine source under visible light. acs.org

MethodReactantsAdditivesSolventConditionsTypical YieldRef.
Visible-Light-Induced Dehydrogenative Coupling4-Phenylphenol, 3-MethylbenzaldehydeKOH, BrCCl₃ChlorobenzeneVisible Light, Room Temp.Good to Excellent acs.org

Enzymatic Synthesis of this compound

The enzymatic synthesis of esters, including aromatic esters like this compound, represents a significant advancement in green chemistry, offering mild reaction conditions and high selectivity. nih.gov Lipases are the most commonly employed biocatalysts for these transformations due to their versatility in catalyzing reactions such as esterification, transesterification, and hydrolysis. nih.govnih.gov

While direct enzymatic synthesis of this compound is not extensively documented, the synthesis of analogous biphenyl (B1667301) esters provides a strong basis for its potential enzymatic production. The primary methods involve either direct esterification of 4-hydroxybiphenyl with 3-methylbenzoic acid or transesterification.

Lipase-Catalyzed Esterification:

Lipases, such as those from Candida antarctica (CALB), Pseudomonas fluorescens (PFL), and Candida rugosa (CRL), have demonstrated efficacy in catalyzing the formation of ester bonds between a phenolic hydroxyl group and a carboxylic acid. nih.govnih.gov The proposed enzymatic synthesis of this compound would involve the reaction between 4-hydroxybiphenyl and 3-methylbenzoic acid, catalyzed by a suitable lipase. The reaction is typically carried out in an organic solvent to solubilize the substrates, although solvent-free systems are also being explored to enhance the green credentials of the process. um.es

Key parameters influencing the yield and selectivity of the reaction include the choice of lipase, reaction temperature, pH, and the molar ratio of the substrates. nih.gov For instance, studies on the synthesis of other biphenyl esters have shown that elevated temperatures and specific DMSO concentrations can lead to almost exclusive monohydrolysis, a reverse reaction that needs to be controlled during synthesis. nih.gov

Lipase-Catalyzed Transesterification:

Transesterification is another viable enzymatic route, where an existing ester of 3-methylbenzoic acid (e.g., a methyl or ethyl ester) reacts with 4-hydroxybiphenyl. jst.go.jp This method can sometimes offer advantages in terms of equilibrium position and milder reaction conditions. Vinyl esters are often used as acyl donors in transesterification reactions as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible. jst.go.jp

The table below summarizes the key enzymes and their potential application in the synthesis of this compound based on their proven activity with similar substrates.

Enzyme SourceAbbreviationPotential ApplicationReference
Candida antarctica Lipase BCALBEsterification and transesterification nih.gov
Pseudomonas fluorescens LipasePFLEsterification and hydrolysis nih.govjst.go.jp
Candida rugosa LipaseCRLEster hydrolysis and synthesis nih.gov
Mucor miehei LipaseMMLEster hydrolysis and synthesis nih.gov
Rhizopus niveus LipaseRNLEster hydrolysis and synthesis nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions are a cornerstone of green synthesis, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. um.esmdpi.com In the context of this compound synthesis, a solvent-free approach would involve the direct reaction of molten 4-hydroxybiphenyl and 3-methylbenzoic acid in the presence of a catalyst.

Enzymatic solvent-free synthesis has been successfully applied to the production of various esters. um.essrce.hr For instance, the synthesis of cetyl esters has been optimized under solvent-free conditions using Novozym® 435, an immobilized form of CALB. um.es This approach leads to high conversion rates and produces a high-purity product, minimizing the need for complex purification steps. um.es The high viscosity of the reaction medium in solvent-free systems can pose mass transfer limitations, but these can often be overcome by optimizing temperature and agitation. um.es

Utilization of Sustainable Catalysts

The use of sustainable catalysts is another key principle of green chemistry. Biocatalysts, such as immobilized enzymes, are a prime example. mdpi.com Immobilized lipases, like Novozym® 435, offer several advantages:

Stability: Immobilization often enhances the thermal and operational stability of the enzyme. frontiersin.org

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures compared to conventional chemical methods, leading to energy savings. mdpi.com

High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, reducing the formation of by-products. nih.gov

Besides enzymes, research is ongoing into other sustainable catalysts, such as iron(III) catalysts for oxidative coupling reactions to form the biphenyl backbone itself, which can be a greener alternative to some traditional cross-coupling methods. nih.gov

Atom Economy and E-Factor Considerations

Atom Economy:

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. um-palembang.ac.id An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

For the synthesis of this compound via direct esterification, the reaction produces one molecule of water as a by-product. The atom economy can be calculated as follows:

Molecular Weight of this compound: C₂₀H₁₆O₂ = 288.34 g/mol

Molecular Weight of 4-hydroxybiphenyl: C₁₂H₁₀O = 170.21 g/mol

Molecular Weight of 3-methylbenzoic acid: C₈H₈O₂ = 136.15 g/mol

Molecular Weight of Water: H₂O = 18.02 g/mol

Atom Economy = (MW of Product / Σ MW of Reactants) x 100 Atom Economy = (288.34 / (170.21 + 136.15)) x 100 ≈ 94.1%

This high atom economy highlights the inherent efficiency of the esterification reaction.

E-Factor (Environmental Factor):

The E-factor, developed by Roger Sheldon, provides a broader measure of the environmental impact of a chemical process by considering the total mass of waste generated per unit of product. beilstein-journals.org

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The waste includes by-products, unreacted starting materials, solvent losses, and catalyst residues. A lower E-factor indicates a greener process. For the enzymatic, solvent-free synthesis of this compound, the E-factor would be very low, approaching the theoretical minimum determined by the mass of the water by-product, especially if the catalyst is recycled and conversion is high. In contrast, traditional chemical syntheses often have much higher E-factors due to the use of stoichiometric reagents, solvents for reaction and purification, and catalyst waste. beilstein-journals.org

Optimization of Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is essential for research-grade chemicals. The purification of this compound would typically involve chromatographic techniques.

Chromatographic Separation Methodologies

Column Chromatography:

Silica (B1680970) gel column chromatography is a standard and effective method for the purification of esters. jocpr.comsapub.orgnih.gov The crude product is loaded onto a silica gel column, and a solvent system of appropriate polarity is used to elute the components. For biphenyl esters, a common eluent system is a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or petroleum ether. jocpr.comnih.gov The separation is based on the differential adsorption of the compound, its starting materials, and any by-products onto the stationary phase. The progress of the separation is monitored by thin-layer chromatography (TLC). jocpr.com

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of aromatic compounds like biphenyl esters. sielc.comresearchgate.net

Recent developments have seen the use of specialized stationary phases for improved separation of biphenyl derivatives. Biphenyl-functionalized columns have shown enhanced retention and selectivity for aromatic compounds compared to traditional C18 columns, attributed to π-π interactions between the analyte and the stationary phase. chromatographyonline.comnih.govmdpi.com

A typical HPLC method for a biphenyl ester would involve:

Column: A reversed-phase column, such as a C18 or a specialized biphenyl column. chromatographyonline.comsielc.com

Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. sielc.comsielc.com

Detection: UV detection is commonly used, as the aromatic rings of the biphenyl moiety provide strong UV absorbance. researchgate.net

The following table provides an example of HPLC conditions that could be adapted for the analysis and purification of this compound.

ParameterConditionReference
Column Reversed-phase Biphenyl or C18, 2.7-5 µm particle size chromatographyonline.comsielc.com
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid sielc.comsielc.com
Mobile Phase B Acetonitrile or Methanol (B129727) sielc.comsielc.com
Gradient Linear gradient from a lower to a higher percentage of Mobile Phase B mdpi.com
Flow Rate 0.5 - 1.5 mL/min mdpi.com
Detection UV at a suitable wavelength (e.g., 254 nm) jocpr.com
Temperature Ambient or controlled (e.g., 30 °C) mdpi.com

This comprehensive approach, combining advanced synthetic methods with robust purification techniques, is essential for the production of high-quality this compound for research and development.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Biphenyl 4 Yl 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR Studies for Positional Assignments

The ¹H NMR spectrum of Biphenyl-4-yl 3-methylbenzoate (B1238549) is predicted to exhibit a series of signals in the aromatic region, corresponding to the protons of the biphenyl (B1667301) and 3-methylbenzoate moieties, along with a characteristic singlet for the methyl group.

The protons on the 3-methylbenzoate ring are expected to show a distinct splitting pattern. The proton at position 2' would likely appear as a singlet or a narrow triplet, while the protons at positions 4', 5', and 6' would give rise to a more complex pattern of doublets and triplets. The methyl group protons are anticipated to produce a sharp singlet at approximately 2.4 ppm.

For the biphenyl group, the protons on the phenyl ring attached to the ester oxygen (ring A) will experience a different chemical environment compared to the terminal phenyl ring (ring B). The protons ortho to the ester linkage (H-3 and H-5) are expected to be shifted downfield relative to the meta protons (H-2 and H-6) due to the electron-withdrawing effect of the ester group. The protons of the terminal phenyl ring (ring B) would likely show a complex multiplet, similar to that of biphenyl itself.

Predicted ¹H NMR Chemical Shifts for Biphenyl-4-yl 3-methylbenzoate

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2', H-6' (benzoate)7.9 - 8.1m
H-4', H-5' (benzoate)7.3 - 7.5m
CH₃ (benzoate)~2.4s
H-2, H-6 (biphenyl ring A)7.2 - 7.4d
H-3, H-5 (biphenyl ring A)7.6 - 7.8d
H-2'', H-6'' (biphenyl ring B)7.6 - 7.7m
H-3'', H-5'' (biphenyl ring B)7.4 - 7.5m
H-4'' (biphenyl ring B)7.3 - 7.4m

Note: These are predicted values and may vary slightly in an experimental spectrum. d = doublet, m = multiplet, s = singlet.

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons of both ring systems, and the methyl carbon.

The carbonyl carbon of the ester group is predicted to have the most downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will appear in the region of 120-150 ppm. The carbon attached to the ester oxygen (C-4) and the carbon attached to the other phenyl ring (C-1) in the biphenyl moiety are expected to be deshielded. Similarly, the substituted carbons in the 3-methylbenzoate ring (C-1' and C-3') will have distinct chemical shifts. The methyl carbon will give a signal in the aliphatic region, around 21 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (ester)~166
C-1' (benzoate)~130
C-2' (benzoate)~130
C-3' (benzoate)~138
C-4' (benzoate)~128
C-5' (benzoate)~134
C-6' (benzoate)~127
CH₃ (benzoate)~21
C-1 (biphenyl)~141
C-2, C-6 (biphenyl ring A)~127
C-3, C-5 (biphenyl ring A)~129
C-4 (biphenyl ring A)~149
C-1'' (biphenyl ring B)~140
C-2'', C-6'' (biphenyl ring B)~127
C-3'', C-5'' (biphenyl ring B)~129
C-4'' (biphenyl ring B)~128

Note: These are predicted values and may vary slightly in an experimental spectrum.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between protons and carbons, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the aromatic protons on the same ring, for example, between H-2 and H-3 on the biphenyl ring A, and between the various protons on the 3-methylbenzoate ring. This helps in tracing the proton network within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link each proton signal to its corresponding carbon signal. For instance, the singlet of the methyl protons would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule. Key HMBC correlations would be expected between:

The protons on the biphenyl ring A (H-3, H-5) and the carbonyl carbon of the ester.

The protons of the methyl group on the benzoate (B1203000) ring and the carbons C-2', C-3', and C-4' of the benzoate ring.

The protons on one ring of the biphenyl group and the carbons of the other ring, confirming the biphenyl linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, allowing for the identification of functional groups and providing insights into molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopic Research

The FTIR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the ester functional group and the aromatic rings. Aromatic esters have a "Rule of Three" pattern of intense peaks. spectroscopyonline.comspectroscopyonline.com

C=O Stretch: A very strong and sharp absorption band is predicted in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the ester. The conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to aliphatic esters.

C-O Stretch: Two strong C-O stretching bands are characteristic of esters. One, associated with the C(=O)-O bond, is expected around 1250-1300 cm⁻¹, and the other, from the O-C(aryl) bond, should appear in the 1100-1150 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations will be observed as a group of weaker bands above 3000 cm⁻¹. The C-H stretching of the methyl group will appear in the 2850-3000 cm⁻¹ region.

C=C Stretch: Aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations of the substituted aromatic rings will produce strong bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Predicted Major FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Weak to Medium
Aliphatic C-H Stretch2850 - 3000Weak
C=O Stretch (ester)1720 - 1740Very Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (C(=O)-O)1250 - 1300Strong
C-O Stretch (O-Caryl)1100 - 1150Strong
Aromatic C-H Bending690 - 900Strong

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman scattering.

Aromatic Ring Vibrations: The Raman spectrum is expected to be rich in bands corresponding to the vibrations of the aromatic rings. The ring breathing modes of the biphenyl and benzoate moieties are typically strong in the Raman spectrum and appear in the fingerprint region. A prominent band around 1600 cm⁻¹ due to C=C stretching is anticipated.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will also be present in the Raman spectrum, typically in the 2800-3100 cm⁻¹ region.

Ester Group Vibrations: The C=O stretching vibration, while very strong in the IR, will likely be a weaker band in the Raman spectrum. The C-O stretching vibrations may also be observed.

Biphenyl Linkage: A characteristic band related to the inter-ring C-C stretching of the biphenyl moiety may be observed at lower frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process results in the formation of a molecular ion (M⁺˙) and extensive fragmentation, providing a characteristic fingerprint for a molecule.

For this compound (C₂₀H₁₆O₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 288.34. The fragmentation pattern can be predicted based on the analysis of analogous structures such as methyl 4-biphenylcarboxylate. The primary fragmentation pathways would likely involve cleavage of the ester bond.

Key expected fragments for this compound in EI-MS include:

m/z 288: The molecular ion [C₂₀H₁₆O₂]⁺˙.

m/z 181: This fragment would correspond to the [C₁₃H₉O]⁺ ion, resulting from the loss of the 3-methylphenoxy radical (•OC₇H₇). This is often a prominent peak in the spectra of similar biphenyl esters.

m/z 152: A subsequent loss of a carbonyl group (CO) from the m/z 181 fragment would lead to the [C₁₂H₈]⁺ ion.

m/z 119: This peak would arise from the 3-methylbenzoyl cation [C₈H₇O]⁺, formed by cleavage of the ester bond with charge retention on the benzoyl moiety.

m/z 91: Loss of a carbonyl group (CO) from the 3-methylbenzoyl cation would result in the tropylium (B1234903) ion [C₇H₇]⁺.

m/z 169: This fragment corresponds to the biphenyl-4-oxy cation [C₁₂H₉O]⁺.

m/z Proposed Fragment Ion Formula
288 Molecular Ion [C₂₀H₁₆O₂]⁺˙
181 Biphenyl-4-carbonyl cation [C₁₃H₉O]⁺
169 Biphenyl-4-oxy cation [C₁₂H₉O]⁺
152 Biphenyl radical cation [C₁₂H₈]⁺˙
119 3-Methylbenzoyl cation [C₈H₇O]⁺
91 Tropylium ion [C₇H₇]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. For a relatively non-polar compound like this compound, ionization can be more challenging. However, it is often possible to observe adduct ions in the mass spectrum, especially with the addition of salts to the solvent system.

Common adducts that could be expected in the positive ion mode ESI-MS spectrum of this compound include:

[M+H]⁺: Protonated molecule (m/z 289.12)

[M+Na]⁺: Sodium adduct (m/z 311.10)

[M+K]⁺: Potassium adduct (m/z 327.08)

[M+NH₄]⁺: Ammonium adduct (m/z 306.15)

In the negative ion mode, formation of the deprotonated molecule [M-H]⁻ is unlikely due to the absence of acidic protons.

Adduct Formula Calculated m/z
[M+H]⁺ [C₂₀H₁₇O₂]⁺ 289.1223
[M+Na]⁺ [C₂₀H₁₆O₂Na]⁺ 311.1043
[M+K]⁺ [C₂₀H₁₆O₂K]⁺ 327.0782
[M+NH₄]⁺ [C₂₀H₂₀O₂N]⁺ 306.1489

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. The exact mass of the molecular ion of this compound (C₂₀H₁₆O₂) is 288.11503 Da. HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions, thus confirming the molecular formula of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the biphenyl and methylbenzoate chromophores.

The biphenyl moiety exhibits a characteristic strong absorption band due to a π → π* transition. The position and intensity of this band are sensitive to the planarity of the two phenyl rings. In a non-planar conformation, the conjugation is reduced, leading to a hypsochromic (blue) shift and a decrease in molar absorptivity.

For this compound, the following absorptions are anticipated:

A strong absorption band around 250-280 nm, characteristic of the biphenyl chromophore's π → π* transition.

Additional absorption bands at shorter wavelengths corresponding to the π → π* transitions of the methylbenzoate moiety.

The ester group itself has a weaker n → π* transition, which may be obscured by the stronger π → π* absorptions.

Chromophore Expected Transition Approximate λmax (nm)
Biphenyl π → π* 250 - 280
3-Methylbenzoate π → π* 220 - 240
Carbonyl (ester) n → π* > 300 (weak)

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray structure for this compound is not publicly available, analysis of closely related structures, such as 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, can provide significant insights into its expected solid-state conformation.

Based on these analogous structures, the following structural features are anticipated for this compound in the solid state:

Dihedral Angle: The two phenyl rings of the biphenyl unit are not expected to be coplanar due to steric hindrance. A dihedral angle in the range of 30-40° is likely.

Ester Conformation: The ester group is expected to adopt a planar or near-planar conformation.

Intermolecular Interactions: The crystal packing will likely be stabilized by various weak intermolecular interactions, such as C-H···O and C-H···π interactions. π-π stacking interactions between the aromatic rings may also be present.

Structural Parameter Expected Value/Feature
Crystal System Likely monoclinic or orthorhombic
Space Group Centrosymmetric or non-centrosymmetric
Biphenyl Dihedral Angle 30-40°
Intermolecular Interactions C-H···O, C-H···π, π-π stacking

Powder X-ray Diffraction for Polymorphic Research

Powder X-ray Diffraction (PXRD) stands as a fundamental and powerful non-destructive technique for the characterization of crystalline solids. americanpharmaceuticalreview.com In the context of pharmaceutical sciences and materials research, PXRD is particularly indispensable for the investigation of polymorphism, where a single chemical compound can exist in multiple crystalline forms. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are critical attributes for the development of new chemical entities.

The investigation of polymorphism in benzoate esters and related aromatic compounds is an active area of research, as different crystalline arrangements can arise from variations in crystallization conditions. nih.govnih.gov These structural differences are readily detected by PXRD. For instance, if this compound were to exist in two polymorphic forms, say Form I and Form II, their PXRD patterns would exhibit peaks at different 2θ angles with varying relative intensities.

Illustrative Research Findings

To illustrate the utility of PXRD in polymorphic research, a hypothetical dataset for two distinct crystalline forms of this compound is presented below. This data exemplifies how differences in the crystal lattice would result in unique diffraction patterns.

Table 1: Hypothetical Powder X-ray Diffraction Data for Polymorphs of this compound

Form I Form II
2θ (°) Angle Relative Intensity (%) 2θ (°) Angle Relative Intensity (%)
8.51009.285
12.36511.8100
15.84014.550
19.18018.370
21.75520.960
24.63023.145
28.92527.435

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

In a research scenario, the observation of two distinct patterns, such as those illustrated in Table 1, would confirm the existence of at least two polymorphic forms of this compound. Further studies, potentially involving variable-temperature PXRD, could then be employed to investigate the thermodynamic relationship between these forms and their phase transitions. nih.gov The ability to selectively crystallize and characterize a specific polymorph is of paramount importance for ensuring the consistency and performance of the final product. The unique PXRD pattern of each polymorph allows for its identification and quantification in a mixture. americanpharmaceuticalreview.com

Theoretical and Computational Investigations of Biphenyl 4 Yl 3 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are pivotal in understanding the electronic properties and predicting the reactivity of molecules. For a compound like Biphenyl-4-yl 3-methylbenzoate (B1238549), these methods can provide valuable insights into its stability, electronic transitions, and potential reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For aromatic esters like Biphenyl-4-yl 3-methylbenzoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be used to optimize the molecular geometry and predict various electronic properties. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl (B1667301) moiety, while the LUMO would likely be centered on the electron-accepting methylbenzoate group. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For similar biphenyl derivatives, HOMO-LUMO gaps are typically in the range of 4-5 eV, indicating good stability. nih.govniscpr.res.in

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the aromatic rings.

Global Reactivity Descriptors: DFT calculations can also be used to determine global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Table 1: Predicted Electronic Properties of this compound based on DFT Studies of Analogous Compounds

Parameter Predicted Value Range Significance
HOMO Energy -6.0 to -7.0 eV Electron-donating ability
LUMO Energy -1.5 to -2.5 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.0 to 5.0 eV Chemical reactivity and stability

For more precise calculations of electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more expensive than DFT, these methods provide a higher level of accuracy for properties like electron correlation energies, which can be important for understanding subtle electronic effects in conjugated systems like this compound.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotational freedom around the C-C single bond connecting the two phenyl rings of the biphenyl unit and the C-O bond of the ester linkage.

Torsional Angles: The dihedral angle between the two phenyl rings of the biphenyl group is a critical conformational parameter. In the gas phase, biphenyl itself has a twisted conformation with a dihedral angle of approximately 44°. ic.ac.uk In this compound, this angle will be influenced by the substituent and crystal packing forces in the solid state. For similar substituted biphenyls in crystal structures, this dihedral angle can vary significantly. nih.govresearchgate.net The ester group also has preferred conformations, with the trans (or anti) conformation generally being more stable than the cis (or syn) conformation.

A potential energy surface (PES) map can be generated by systematically varying these key torsional angles and calculating the corresponding energy. This map would reveal the global minimum energy conformation and the energy barriers for rotation between different conformers. For biphenyl derivatives, the rotational barrier is influenced by steric hindrance and electronic effects of the substituents. ic.ac.uk

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or in the solid state. By simulating the motion of atoms over time, MD can reveal information about conformational changes, intermolecular interactions, and transport properties.

In a solvent, MD simulations could be used to study how the molecule's conformation is influenced by the surrounding solvent molecules and to calculate properties such as the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. researchgate.net In the solid state, MD simulations can help to understand the nature of crystal packing and the dynamics of molecular motion within the crystal lattice.

Prediction of Spectroscopic Parameters via Computational Models

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. These calculations can help in the assignment of experimental peaks and in understanding how the electronic environment of each nucleus is affected by the molecular structure. For similar benzoate (B1203000) and biphenyl compounds, calculated NMR spectra have shown good agreement with experimental data. nih.govdergipark.org.tr

IR and Raman Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can also be predicted computationally. By calculating the harmonic frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. This can be used to assign the vibrational modes of the molecule, such as the characteristic C=O stretching of the ester group and the various C-H and C-C vibrations of the aromatic rings.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Key Feature Predicted Wavenumber/Chemical Shift
¹³C NMR Carbonyl Carbon (C=O) 165-170 ppm
¹H NMR Aromatic Protons 7.0-8.2 ppm
IR C=O Stretch 1710-1730 cm⁻¹

Intermolecular Interactions and Crystal Packing Predictions

The way this compound molecules pack in the solid state is determined by a balance of various intermolecular interactions.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For similar aromatic esters, Hirshfeld analysis has shown that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing. nih.govresearchgate.netnih.gov

Energy Frameworks: Computational tools can also be used to calculate the interaction energies between molecules in the crystal, providing a quantitative understanding of the forces holding the crystal together. These calculations typically show that dispersion forces are dominant in the stabilization of the crystal packing of such aromatic compounds. nih.gov

Crystal Packing Prediction: While challenging, computational methods for crystal structure prediction (CSP) can be used to generate plausible crystal packing arrangements from the molecular structure. These methods typically involve a search through different possible packing arrangements and ranking them based on their calculated lattice energies. For flexible molecules like this compound, this process is more complex as it also needs to consider different molecular conformations.

Reactivity and Mechanistic Studies Involving Biphenyl 4 Yl 3 Methylbenzoate

Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Ester Moiety

The ester group in Biphenyl-4-yl 3-methylbenzoate (B1238549) can be cleaved through reaction with water, a process known as hydrolysis, which can be catalyzed by either acid or base. libretexts.org This reaction yields 3-methylbenzoic acid and biphenyl-4-ol.

Under acidic conditions, the hydrolysis of esters like Biphenyl-4-yl 3-methylbenzoate is a reversible equilibrium process. chemistrysteps.comlibretexts.org To drive the reaction toward completion, a large excess of water is typically used. libretexts.org The mechanism proceeds through several key steps, initiated by the protonation of the carbonyl oxygen by a hydroxonium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

The general mechanism is as follows:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the ester's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving group (the biphenyl-4-oxy group). This converts the alkoxy group into a better leaving group (biphenyl-4-ol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the biphenyl-4-ol molecule. youtube.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final 3-methylbenzoic acid product. youtube.com

This entire process is reversible, and the reverse reaction is known as Fischer esterification. chemistrysteps.comyoutube.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.com The reaction is promoted by a strong base, typically a hydroxide (B78521) ion (OH⁻), which is consumed in the reaction. libretexts.org

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl group and eliminating the biphenyl-4-oxide anion (an alkoxide-type leaving group).

Deprotonation: The biphenyl-4-oxide anion is a strong base and immediately deprotonates the newly formed 3-methylbenzoic acid. This acid-base reaction is essentially irreversible and forms 3-methylbenzoate and biphenyl-4-ol. libretexts.org

The final deprotonation step drives the equilibrium toward the products, making base-promoted hydrolysis an effective method for cleaving the ester. chemistrysteps.com

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. researchgate.net For this compound, this reaction would involve reacting the ester with a different alcohol (R-OH) to produce a new ester (alkyl 3-methylbenzoate) and biphenyl-4-ol. This reaction is typically catalyzed by either an acid or a base. ucla.edu

In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis. libretexts.org The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol substrate. Using a large excess of the reactant alcohol can shift the equilibrium toward the desired product, following Le Châtelier's principle. ucla.edu For instance, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would yield ethyl 3-methylbenzoate and biphenyl-4-ol. libretexts.org

Base-catalyzed transesterification is also possible, often using an alkoxide that corresponds to the desired alcohol. The weaker nucleophilicity of neutral alcohols compared to phenols can make these transesterifications challenging, but they are crucial reactions in organic synthesis. rsc.org

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

The biphenyl group is an activated aromatic system, susceptible to electrophilic aromatic substitution (SEAr) reactions such as nitration and halogenation. pearson.comwikipedia.org The two phenyl rings are joined by a single bond, and one ring acts as an activating, ortho, para-directing group for the other. pearson.compearson.com

In this compound, the ester group is attached to one of the phenyl rings (Ring A). The entire biphenyl-4-oxy 3-methylbenzoate substituent on Ring B is electron-withdrawing and deactivating. Therefore, electrophilic attack is expected to occur on the unsubstituted phenyl ring (Ring B). Within Ring B, the phenyl substituent (Ring A with the ester group) directs incoming electrophiles to the ortho (2' and 6') and para (4') positions. pearson.comlibretexts.org

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. wikipedia.orgmasterorganicchemistry.com For the biphenyl system, nitration preferentially occurs at the ortho and para positions of the activated ring. stackexchange.com

For this compound, nitration is predicted to occur on the unsubstituted ring at the 2'- and 4'-positions. The ratio of ortho to para substitution in biphenyl nitration can be influenced by reaction conditions. rsc.org While the para position is often favored due to reduced steric hindrance, studies on biphenyl itself have shown that the ortho:para ratio can vary significantly. rsc.orgrsc.org For example, nitration with nitric acid in acetic anhydride (B1165640) can favor ortho substitution. rsc.org Once a nitro group is added, the ring becomes strongly deactivated, making further nitration more difficult. stackexchange.com

Table 1: Regioselectivity in the Mononitration of Biphenyl under Various Conditions.
Nitrating AgentSolvent/ConditionsOrtho-Product (%)Para-Product (%)Reference
HNO₃/H₂SO₄Homogeneous~40%~60% rsc.org
HNO₃Acetic AnhydrideHigh Ratio (Favored)Low Ratio rsc.org
N₂O₅Acetonitrile (B52724)High Ratio (Favored)Low Ratio rsc.org

This table presents data for the parent biphenyl molecule to illustrate general selectivity trends applicable to the unsubstituted ring of this compound.

Aromatic halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). The reaction typically requires a Lewis acid catalyst, such as an iron or aluminum trihalide, to polarize the halogen molecule and generate a more potent electrophile. wikipedia.org

Research on the chlorination of 4-phenylphenyl benzoate, a close structural analog, provides direct insight into the regioselectivity of this reaction. acs.org Chlorination of 4-phenylphenyl benzoate in carbon tetrachloride with an iodine catalyst resulted exclusively in substitution at the 4'-position of the unsubstituted biphenyl ring, yielding 4-(4-chlorophenyl)-phenyl benzoate. acs.org No ortho-substituted product (2'-chloro) was reported to be found. This high degree of para-selectivity was confirmed by hydrolyzing the product to the known 4-(4-chlorophenyl)-phenol. acs.org

This strong preference for para-substitution in the related compound suggests that the halogenation of this compound would also be highly regioselective, favoring attack at the 4'-position to yield Biphenyl-4'-halo-4-yl 3-methylbenzoate. The steric bulk of the halogenating agent and the substituent group likely disfavors attack at the more hindered ortho positions.

Table 2: Regioselectivity in the Chlorination of 4-Phenylphenyl Benzoate.
ReactantConditionsMajor ProductOther IsomersReference
4-Phenylphenyl benzoateCl₂, Iodine catalyst, CCl₄4-(4-chlorophenyl)-phenyl benzoate2-chloro isomer not found acs.org

This table shows experimental findings for a closely related analog, indicating a strong preference for para-halogenation on the unsubstituted ring.

Reductive Transformations of the Ester Group

The ester functional group in this compound is a primary site for reductive transformations. The course of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Typical Reductive Pathways:

Reduction to Alcohols: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to its corresponding primary alcohols. This reaction would cleave the ester bond, yielding 4-phenylphenol (B51918) and (3-methylphenyl)methanol. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydride ion attacks the carbonyl carbon.

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde is a more challenging transformation that requires milder and more selective reducing agents. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can often achieve this conversion. In this case, the reaction would theoretically produce 4-phenylphenol and 3-methylbenzaldehyde (B113406).

Reductive Cleavage of the C-O Bond: Certain catalytic systems, particularly those involving transition metals, can facilitate the reductive cleavage of the C-O single bond of the ester. This is a less common pathway for simple esters but can be promoted by specific catalysts and reaction conditions.

Below is a table summarizing the expected products from the reductive transformation of the ester group in this compound under different conditions.

Reducing AgentPrimary Products
Lithium aluminum hydride (LiAlH₄)4-Phenylphenol and (3-methylphenyl)methanol
Diisobutylaluminium hydride (DIBAL-H)4-Phenylphenol and 3-methylbenzaldehyde

Cross-Coupling Reactions at Functionalizable Positions on the Biphenyl or Benzoate Moiety

The biphenyl and benzoate rings of this compound offer several positions that could potentially be functionalized through cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The success of such reactions would depend on the pre-functionalization of the aromatic rings with suitable leaving groups, such as halides (Br, I) or triflates.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: If a halogen atom were introduced onto either the biphenyl or the benzoate ring, a palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid or ester could be employed to form a new C-C bond. nih.govnih.gov This is a versatile method for constructing biaryl systems. nih.gov

Heck Reaction: The Heck reaction could be utilized to couple a halogenated derivative of this compound with an alkene in the presence of a palladium catalyst. This would introduce a vinyl group onto the aromatic scaffold.

Buchwald-Hartwig Amination: For the formation of C-N bonds, a halogenated version of the title compound could undergo a Buchwald-Hartwig amination with an amine, catalyzed by a palladium-phosphine complex.

The following table illustrates hypothetical cross-coupling reactions assuming prior functionalization of the biphenyl moiety at the 4'-position.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / BaseTerphenyl derivative
HeckAlkenePd(OAc)₂ / Phosphine (B1218219) LigandAlkenyl-substituted biphenyl ester derivative
Buchwald-HartwigAminePd₂(dba)₃ / Buchwald LigandAmino-substituted biphenyl ester derivative

Investigation of Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found in the literature. However, general principles can be applied to understand the factors influencing its reaction rates and equilibria.

Kinetics:

The rate of reactions involving the ester group, such as hydrolysis or reduction, would be influenced by several factors:

Steric Hindrance: The bulky biphenyl group may offer some steric hindrance around the ester carbonyl, potentially slowing down the rate of nucleophilic attack compared to less substituted esters.

Electronic Effects: The electronic nature of the substituents on both the biphenyl and benzoate rings can influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups would generally increase the reaction rate with nucleophiles, while electron-donating groups would decrease it.

Catalyst: The choice and concentration of a catalyst, if used, would be a critical determinant of the reaction rate.

For cross-coupling reactions, the kinetics are complex and depend on the rates of the individual steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Thermodynamics:

The thermodynamics of reactions involving this compound are governed by the change in Gibbs free energy (ΔG).

Ester Hydrolysis: The hydrolysis of the ester to its corresponding carboxylic acid and phenol (B47542) is typically a thermodynamically favorable process, especially under basic or acidic conditions.

Reductions: The reduction of the ester to alcohols is a highly exothermic and thermodynamically favorable reaction.

Cross-Coupling Reactions: The thermodynamic feasibility of cross-coupling reactions depends on the specific coupling partners and the stability of the resulting products. The formation of stable aromatic systems generally drives these reactions forward.

Further experimental research would be necessary to quantify the kinetic parameters (rate constants, activation energies) and thermodynamic data (enthalpy, entropy, and Gibbs free energy changes) for specific reactions of this compound.

Applications of Biphenyl 4 Yl 3 Methylbenzoate in Advanced Materials Science

Incorporation into Polymer Systems for Enhanced Functionality

The integration of Biphenyl-4-yl 3-methylbenzoate (B1238549) into polymer systems offers a promising avenue for the development of high-performance materials. Its rigid, aromatic structure can impart desirable characteristics such as increased thermal stability, improved mechanical strength, and specific optical properties to the resulting polymers.

As a Monomer Precursor in Polymerization Research

While direct polymerization of Biphenyl-4-yl 3-methylbenzoate is not extensively documented, its structural motifs are crucial in the design of monomers for specialty polymers. By functionalizing the biphenyl (B1667301) or benzoate (B1203000) rings with polymerizable groups, such as vinyl, acrylate, or epoxide moieties, novel monomers can be synthesized. These monomers can then be polymerized to create polymers with the this compound unit incorporated into the polymer backbone or as a pendant side group.

The inclusion of this rigid, bulky group can significantly influence the polymer's properties. For instance, in liquid crystal polymers (LCPs), the biphenyl moiety acts as a mesogen, the fundamental unit that drives the formation of liquid crystalline phases. researchgate.netwikipedia.org The resulting polymers can exhibit a high degree of molecular order, leading to exceptional mechanical properties and thermal stability. google.com Research into similar biphenyl-based monomers suggests that polymers incorporating this compound could find applications in high-strength fibers, films, and engineering plastics.

As a Polymer Additive or Modifier for Material Design

This compound can also be utilized as an additive to modify the properties of existing polymers. When blended with a host polymer matrix, it can act as a reinforcing agent, enhancing the mechanical and thermal properties of the material. Its rigid structure can disrupt polymer chain packing, leading to changes in the glass transition temperature and crystallinity of the host polymer.

Furthermore, its aromatic nature can improve the refractive index and optical clarity of certain polymers, making it a candidate for applications in optical components. The addition of such aromatic compounds can also enhance the resistance of polymers to chemical degradation and UV radiation. The specific interactions between the ester and methyl groups of this compound and the polymer chains of the host material would determine the extent of property modification.

Development of Liquid Crystalline Materials Utilizing this compound Subunits

The inherent anisotropy and rigidity of the biphenyl core make this compound an excellent candidate for the synthesis of liquid crystalline materials. These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal, making them crucial for display technologies and other electro-optic applications.

Synthesis of Mesogenic Derivatives

This compound itself can be considered a mesogenic core. To create materials with specific liquid crystalline properties, this core is typically modified by attaching flexible alkyl or alkoxy chains to one or both ends of the molecule. The synthesis of such derivatives often involves the reaction of a functionalized 4-hydroxybiphenyl with a derivative of 3-methylbenzoic acid, or vice versa, followed by the introduction of the desired flexible chains.

The length and branching of these terminal chains play a critical role in determining the type of liquid crystalline phase (nematic, smectic, etc.) and the temperature range over which it is stable. The general synthetic approach allows for a high degree of molecular engineering, enabling the fine-tuning of the material's properties for specific applications.

Investigation of Liquid Crystalline Phase Behavior in Novel Materials

The investigation of the phase behavior of liquid crystalline materials derived from this compound is crucial for understanding their potential applications. Techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are used to identify the different liquid crystalline phases and the temperatures at which transitions between them occur.

Research on analogous biphenyl benzoate systems has shown that subtle changes in the molecular structure, such as the position of the methyl group or the length of the terminal chains, can have a significant impact on the mesomorphic properties. For example, the presence of a lateral methyl group, as in this compound, can influence the packing of the molecules and thus affect the stability and type of the liquid crystalline phase. researchgate.net

Table 1: Hypothetical Phase Transition Temperatures of this compound Derivatives with Varying Alkoxy Chain Lengths

DerivativeAlkoxy Chain Length (n)Crystal to Smectic Transition (°C)Smectic to Nematic Transition (°C)Nematic to Isotropic Transition (°C)
Methoxy1--120
Ethoxy295-135
Propoxy3102115148
Butoxy4110128155
Pentoxy5115135162
Hexoxy6120140168

Note: This table is illustrative and based on general trends observed in similar liquid crystalline compounds. Actual values would require experimental verification.

Role in Organic Electronic Materials Research

The field of organic electronics leverages the unique electronic and optical properties of carbon-based materials to create devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The conjugated π-system of the biphenyl unit in this compound suggests its potential as a building block for materials in this area.

While not a conductor itself, the biphenyl core can be incorporated into larger, more complex molecules designed to have specific electronic functionalities. Its role is often to provide a rigid, well-defined scaffold that can be functionalized with electron-donating or electron-accepting groups to tune the material's energy levels and charge transport properties.

In the context of OLEDs, derivatives of this compound could potentially be used in the emissive layer or as host materials for phosphorescent emitters. scispace.comresearchgate.netmdpi.com The biphenyl moiety can provide good thermal stability and a high triplet energy, which is crucial for efficient blue phosphorescent OLEDs.

For OFETs, the ordered packing of biphenyl-containing molecules in the solid state is essential for efficient charge transport. nih.govresearchgate.netadvanceseng.com By designing molecules that self-assemble into well-ordered thin films, it may be possible to create high-performance organic semiconductors. The this compound structure could serve as a starting point for the synthesis of such materials, where modifications to the core and the addition of solubilizing groups would be necessary to achieve the desired processing and electronic properties. frontiersin.orgtcichemicals.com

Table 2: Potential Roles of this compound Derivatives in Organic Electronics

ApplicationPotential RoleKey Structural Features
OLEDsHost material for emissive layerHigh triplet energy, good thermal stability, amorphous morphology
OLEDsComponent of charge transport layersAppropriate HOMO/LUMO levels for charge injection/transport
OFETsActive semiconductor layerPlanar structure, ability to form ordered thin films, good charge carrier mobility

As a Component in Organic Light-Emitting Diodes (OLEDs) Research

The biphenyl unit is a well-established component in materials for Organic Light-Emitting Diodes (OLEDs), often serving as a core for host materials or as part of the emissive layer itself. The rigid structure of the biphenyl group can provide high thermal stability and a high triplet energy, which are crucial for efficient blue phosphorescent OLEDs. The addition of the 3-methylbenzoate group can influence the molecule's solubility, film-forming properties, and electronic characteristics.

While specific research on this compound in OLEDs is not yet prevalent, studies on similar biphenyl derivatives offer insights into its potential. For instance, derivatives of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) are widely used as host materials. The introduction of different substituents on the biphenyl core is a common strategy to fine-tune the material's properties. The 3-methylbenzoate group could potentially modulate the charge transport properties and influence the morphology of the thin film, which are critical factors for device performance.

Table 1: Potential Research Directions for this compound in OLEDs

Research AreaPotential Role of this compoundDesired Properties to Investigate
Host Material for Phosphorescent OLEDs To provide a high triplet energy host for blue or green phosphorescent emitters.High triplet energy (>2.8 eV), good thermal stability, suitable HOMO/LUMO levels.
Emitting Layer Component As a blue fluorescent emitter or as a component in a thermally activated delayed fluorescence (TADF) system.High photoluminescence quantum yield, color purity, appropriate singlet-triplet energy splitting for TADF.
Charge Transport Layer As a hole-transporting or electron-transporting material, depending on the final molecular design.High charge carrier mobility, good interfacial properties with adjacent layers.

Applications in Organic Photovoltaics (OPVs) Research

In the realm of Organic Photovoltaics (OPVs), biphenyl-based molecules have been explored as components of both donor and acceptor materials. The extended π-conjugation of the biphenyl system can facilitate efficient light absorption and charge transport. The ester linkage in the benzoate group might influence the molecular packing and the resulting morphology of the bulk heterojunction (BHJ) active layer, which is a key determinant of OPV device efficiency.

Research into this compound for OPVs would likely focus on its potential as a non-fullerene acceptor or as a building block for donor polymers. The electron-withdrawing nature of the carbonyl group in the benzoate moiety could be leveraged to tune the lowest unoccupied molecular orbital (LUMO) energy level, a critical parameter for efficient charge separation.

Utilization in Smart Materials and Responsive Systems Research

The structural characteristics of this compound also suggest its potential use in the development of smart materials and responsive systems. The biphenyl unit is a common mesogen in liquid crystals, materials that exhibit properties between those of conventional liquids and solid crystals. The shape and polarity of the this compound molecule could lead to the formation of liquid crystalline phases, which are highly responsive to external stimuli such as electric fields, temperature, and light.

The photoresponsive nature of the ester group could also be exploited. Upon exposure to specific wavelengths of light, the molecule could undergo conformational changes, leading to macroscopic changes in the material's properties. This could be harnessed in applications such as photo-switchable devices, optical data storage, and smart coatings.

Design and Synthesis of Photoactive Materials Incorporating this compound Scaffolds

The synthesis of this compound can be achieved through standard esterification reactions between 4-hydroxybiphenyl and 3-methylbenzoyl chloride. This straightforward synthesis allows for facile structural modifications, enabling the design of a wide range of photoactive materials.

Further functionalization of the biphenyl or benzoate rings could introduce specific photoactive moieties, such as chromophores or photosensitizers. For example, attaching donor and acceptor groups to the biphenyl scaffold could lead to molecules with strong intramolecular charge transfer (ICT) characteristics, which are desirable for applications in nonlinear optics and as fluorescent probes.

Table 2: Synthetic Strategies for Functionalized this compound Derivatives

Synthetic ApproachTarget PropertyPotential Application
Suzuki Coupling on a Halogenated Precursor Extended π-conjugationEnhanced light absorption for OPVs
Nitration and Reduction Introduction of amino groups for further functionalizationBuilding blocks for photoactive polymers
Attachment of Photosensitive Groups Reversible photoisomerizationPhoto-responsive smart materials

Role of Biphenyl 4 Yl 3 Methylbenzoate in Catalytic Systems

As a Ligand Precursor in Organometallic Catalysis

There is no available scientific literature to suggest that Biphenyl-4-yl 3-methylbenzoate (B1238549) is utilized as a ligand precursor in organometallic catalysis. While the biphenyl (B1667301) scaffold is a common feature in many privileged ligands for cross-coupling and asymmetric reactions, the specific derivative, Biphenyl-4-yl 3-methylbenzoate, has not been identified in this context.

Design and Synthesis of this compound-Derived Ligands

A thorough search of chemical literature did not yield any studies on the design or synthesis of ligands derived from this compound. The ester functionality present in the molecule would likely require chemical modification to incorporate coordinating atoms such as phosphorus, nitrogen, or oxygen in a manner suitable for metal binding, but no such transformations have been reported.

Applications in Asymmetric Catalysis Research

Consistent with the lack of information on its derived ligands, there are no documented applications of this compound in asymmetric catalysis research. The development of chiral ligands is a sophisticated process, and it does not appear that this particular compound has been explored as a starting material for such endeavors.

Influence on Reaction Selectivity and Efficiency in Catalytic Processes

As there are no reports of this compound being used in a catalytic capacity, there is consequently no data on its influence on reaction selectivity and efficiency. The effect of a compound on catalytic outcomes can only be assessed when it is actively involved in the catalytic cycle, which is not the case for this molecule based on available information.

Development of Advanced Analytical Methodologies for Biphenyl 4 Yl 3 Methylbenzoate

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are central to the separation and quantification of individual components in a mixture. For a non-polar compound like Biphenyl-4-yl 3-methylbenzoate (B1238549), reversed-phase High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary choices. Supercritical Fluid Chromatography (SFC) also presents a viable alternative.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach for the quantitative analysis of Biphenyl-4-yl 3-methylbenzoate due to its aromatic and non-polar nature. The development of such a method would involve a systematic optimization of chromatographic conditions to achieve a desired separation.

Method Development Strategy:

The initial phase of method development would focus on selecting an appropriate stationary phase and mobile phase. A C18 or a biphenyl (B1667301) stationary phase would be a suitable starting point, as biphenyl phases can offer enhanced retention and selectivity for aromatic compounds through π-π interactions. chromatographyonline.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

A gradient elution, where the proportion of the organic solvent is increased during the run, would likely be necessary to ensure the timely elution of the highly non-polar this compound while also allowing for the separation of any more polar impurities. UV detection would be appropriate, with the detection wavelength selected based on the UV absorbance maxima of the compound, which is expected to be in the range of 254 nm.

Validation Parameters:

Once developed, the HPLC method would need to be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation would include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical HPLC Method Parameters and Validation Data:

Below is an interactive table showcasing hypothetical parameters for a developed HPLC method and its validation.

ParameterProposed Condition/Value
Chromatographic Conditions
ColumnBiphenyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient50% B to 95% B over 15 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Retention TimeApprox. 8.5 min
Validation Summary
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
LOD0.1 µg/mL
LOQ0.3 µg/mL

Note: The data in this table is illustrative and not based on experimental results for this compound.

For the analysis of volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful technique. This compound, being a relatively non-polar ester, is expected to have sufficient volatility and thermal stability for GC analysis.

Method Development Strategy:

A typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. The choice of injector and detector is crucial. A split/splitless injector would be suitable, and a Flame Ionization Detector (FID) would provide excellent sensitivity for this organic compound. The oven temperature program would be optimized to ensure good separation and peak shape.

Hypothetical GC Method Parameters:

ParameterProposed Condition
Chromatographic Conditions
Column5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature280 °C
Injection ModeSplit (50:1)
Oven Program150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
DetectorFlame Ionization Detector (FID)
Detector Temperature320 °C

Note: The data in this table is illustrative and not based on experimental results for this compound.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be advantageous for the analysis of non-polar compounds due to its high efficiency and the use of environmentally friendly solvents.

For a non-polar compound like this compound, SFC could offer faster analysis times and reduced solvent consumption compared to HPLC. researchgate.net The separation would be achieved on a packed column, similar to HPLC, but with a mobile phase of supercritical CO2, often with a small amount of a polar organic modifier like methanol to improve peak shape and retention time.

Hyphenated Techniques for Enhanced Detection and Identification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for providing structural information in addition to quantitative data.

Gas Chromatography-Mass Spectrometry (GC-MS):

Coupling GC with a Mass Spectrometer (MS) allows for the identification of separated components based on their mass spectra. For this compound, GC-MS analysis would provide a fragmentation pattern that is characteristic of its molecular structure. This is particularly useful for confirming the identity of the main peak and for identifying any impurities. The mass spectrum of a related compound, 2-methylbiphenyl, shows a prominent molecular ion peak, which would also be expected for this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of less volatile or thermally labile compounds. For this compound, an LC-MS method would likely employ an atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) source, as these are well-suited for non-polar compounds. The mass spectrometer would provide the molecular weight of the compound and, with tandem MS (MS/MS), detailed structural information. LC-MS is also highly sensitive and can be used for trace-level analysis. nih.gov

Illustrative Mass Spectrometric Data:

TechniqueExpected IonizationKey Expected Fragments (m/z)
GC-MS (EI)M+•Molecular Ion, fragments corresponding to the biphenyl and methylbenzoyl moieties
LC-MS (APCI)[M+H]+Protonated Molecular Ion

Note: The data in this table is illustrative and not based on experimental results for this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique that combines the separation capabilities of HPLC with the structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. By directly coupling the outlet of an HPLC column to an NMR spectrometer, it is possible to obtain NMR spectra of the separated compounds as they elute.

While less common than LC-MS due to lower sensitivity, LC-NMR would be an unparalleled tool for the definitive structural confirmation of this compound and the unambiguous identification of any impurities or degradation products, without the need for isolation.

Spectrophotometric Methods for Trace Analysis

Spectrophotometric methods are widely employed for the analysis of aromatic compounds due to their inherent ability to absorb ultraviolet and visible light. These techniques are valued for their simplicity, speed, and cost-effectiveness.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a fundamental analytical technique that relies on the principle that molecules containing π-electrons and non-bonding electrons can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. The structure of this compound, containing both a biphenyl and a benzoate (B1203000) moiety, possesses a significant conjugated π-system, making it a strong candidate for UV-Vis analysis.

The UV spectrum of biphenyl in cyclohexane (B81311) exhibits a strong absorption maximum (λmax) at approximately 247.5 nm omlc.org. This absorption is characteristic of the π → π* transitions within the biphenyl ring system. The benzoate portion of the molecule also contributes to the UV absorption. Benzoic acid itself shows a primary absorption band around 227 nm ucalgary.ca. When these two chromophores are combined in the ester, the resulting spectrum is expected to be a composite of the two, likely with some shifts in the absorption maxima due to electronic interactions between the biphenyl and benzoate systems. For esters, two absorption maxima are typically observed: a π → π* transition at shorter wavelengths (below 200 nm) and an n → π* transition at longer wavelengths (around 207 nm) ucalgary.ca. Diterpene esters, for example, show maximum absorbance peaks around 240 nm and additional peaks between 275 nm and 290 nm, attributed to the ester functional group researchgate.net.

Based on the analysis of its constituent parts, the expected UV-Vis absorption maxima for this compound are presented in the table below. It is important to note that these are estimated values, and experimental verification is necessary for precise determination.

Compound/Moiety Reported λmax (nm) Transition Type
Biphenyl~247.5π → π
Benzoic Acid~227π → π
General Esters<200π → π
General Esters~207n → π
Diterpene Esters~240, 275-290Ester group

This table presents data for structurally related compounds to estimate the potential UV-Vis absorption of this compound.

Fluorescence Spectroscopy (if applicable for derivatives)

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. For a molecule to be fluorescent, it typically needs to be a rigid, planar, and conjugated system. The biphenyl moiety is known to be fluorescent. In a cyclohexane solution, biphenyl has an excitation maximum at approximately 233 nm and an emission maximum at around 306 nm omlc.org.

The fluorescence of biphenyl derivatives is influenced by the nature and position of substituents. For instance, hydroxy- and amino-biphenyls exhibit variations in their fluorescence wavelengths and intensity depending on the pH nih.gov. 4-Hydroxybiphenyl, the precursor to the ester, shows normal fluorescence changes with pH nih.gov. While the esterification of the hydroxyl group in 4-hydroxybiphenyl to form this compound may alter the fluorescence properties, the inherent fluorescence of the biphenyl core is likely to be retained. The 3-methylbenzoate group may cause a shift in the excitation and emission wavelengths.

It is important to note that some biphenyl derivatives, such as 3- and 4-nitrobiphenyl, are non-fluorescent nih.gov. Therefore, the specific fluorescence characteristics of this compound and its derivatives would need to be experimentally determined. A fluorescence polarization immunoassay has been developed for the detection of sodium benzoate, indicating that benzoate derivatives can be functionalized for fluorescence-based detection methods researchgate.net.

Compound/Moiety Excitation λmax (nm) Emission λmax (nm) Notes
Biphenyl~233~306In cyclohexane
4-HydroxybiphenylVaries with pHVaries with pHShows normal fluorescence changes with pH

This table provides fluorescence data for the core biphenyl structure and its hydroxylated derivative as a basis for estimating the potential fluorescence of this compound.

Electrochemical Sensing Strategies for this compound Detection

Electrochemical methods offer an alternative and often highly sensitive approach for the detection of electroactive compounds. The applicability of these methods to this compound depends on its ability to be oxidized or reduced at an electrode surface. Aromatic compounds, including biphenyls and their derivatives, are often electrochemically active.

Electrochemical sensors for related compounds have been developed. For instance, an electrochemical allylic C-H oxidation has been reported using N-Hydroxytetrachlorophthalimide as a mediator, which has a high oxidation potential (0.87 V versus Ag/AgCl) sigmaaldrich.com. Furthermore, electrochemical methods for the synthesis of various esters have been developed, indicating the electrochemical reactivity of ester functionalities rsc.org.

The development of an electrochemical sensor for this compound would likely involve the optimization of electrode materials and voltammetric techniques (e.g., cyclic voltammetry, differential pulse voltammetry) to achieve a sensitive and selective response. The potential for oxidation would likely be influenced by the electron-donating or -withdrawing nature of the substituents on both the biphenyl and benzoate rings.

Related Compound/Method Electrochemical Technique Potential (V vs. ref) Key Findings
MethylarenesMediated Electrolysis (PINO)0.54 (E1/2 vs Fc+/Fc)Selective benzylic oxidation at lower potentials.
N-Hydroxytetrachlorophthalimide-0.87 (Oxidation vs Ag/AgCl)Effective mediator for allylic C-H oxidation.

This table summarizes electrochemical data for related compounds and methods that could inform the development of sensing strategies for this compound.

Environmental Research on the Fate and Transformation of Biphenyl 4 Yl 3 Methylbenzoate

Photodegradation Studies in Aquatic and Atmospheric Environments

There is no available research specifically investigating the photodegradation of Biphenyl-4-yl 3-methylbenzoate (B1238549). Therefore, data on the kinetics, mechanisms, and identification of photodegradation products in either aquatic or atmospheric environments for this compound could not be found.

Kinetics and Mechanisms of Photolytic Degradation

No studies detailing the rate constants, quantum yields, or the specific chemical reactions involved in the photolytic degradation of Biphenyl-4-yl 3-methylbenzoate have been published.

Identification of Photodegradation Products

As no photodegradation studies have been conducted, there is no information available on the potential transformation products of this compound under the influence of light.

Biodegradation Pathways and Microbial Metabolism

Specific research on the biodegradation pathways and microbial metabolism of this compound is absent from the scientific literature. While bacteria capable of degrading biphenyl (B1667301) and benzoate (B1203000) have been identified researchgate.netethz.chplos.org, it is unknown if these or other microorganisms can metabolize the intact ester.

Assessment of Biodegradability under Aerobic Conditions

There are no published studies that have assessed the biodegradability of this compound under aerobic conditions. Therefore, no data on its persistence or the extent of its mineralization by microbial communities is available.

Enzymatic Degradation Mechanisms by Environmental Microorganisms

The specific enzymes that might be involved in the initial hydrolysis of the ester bond or the subsequent degradation of the biphenyl and 3-methylbenzoate moieties of this compound have not been investigated. While the metabolism of biphenyl and benzoate involves enzymes like dioxygenases and CoA ligases ethz.chnih.govresearchgate.net, their activity on this compound is unknown.

Sorption and Desorption Behavior in Environmental Matrices (e.g., soil, sediment)

No studies have been conducted to determine the sorption and desorption characteristics of this compound in environmental matrices such as soil and sediment. Consequently, key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which would indicate its tendency to bind to organic matter and its potential for mobility in the environment, have not been determined.

Analytical Detection and Monitoring in Environmental Samples (e.g., water, soil, air)

Comprehensive research on the analytical detection and monitoring of this compound in environmental matrices such as water, soil, and air is not extensively available in the public domain. However, based on the analytical principles for similar organic compounds, several methods could be adapted for its detection.

For the analysis of organic compounds in environmental samples, a series of operations are typically necessary. These include the isolation of the target chemical from the sample matrix (e.g., water, soil), followed by separation and purification to remove co-extracted, non-target chemicals. The sample is then concentrated to a level suitable for detection by highly selective and sensitive analytical equipment. plos.org

Gas chromatography (GC) coupled with various detectors is a widely used technique for the quantification of organic compounds in environmental matrices. sigmaaldrich.com For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would likely be the method of choice due to its high selectivity and sensitivity, allowing for both identification and quantification at low concentrations. plos.org

Sample preparation is a critical step in the analytical process. For water samples, methods such as liquid-liquid extraction or solid-phase extraction (SPE) could be employed to isolate this compound. For solid samples like soil and sediment, techniques such as Soxhlet extraction or ultrasonic extraction would be suitable for extracting the compound from the matrix. plos.org

The following table outlines potential analytical methods applicable to the detection of this compound in various environmental samples, based on general practices for similar compounds.

Environmental MatrixSample Preparation TechniqueAnalytical InstrumentDetector
Water Liquid-Liquid Extraction, Solid-Phase Extraction (SPE)Gas Chromatography (GC)Mass Spectrometry (MS), Flame Ionization Detector (FID)
Soil/Sediment Soxhlet Extraction, Ultrasonic ExtractionGas Chromatography (GC)Mass Spectrometry (MS), Flame Ionization Detector (FID)
Air Adsorption on solid sorbents followed by thermal desorption or solvent extractionGas Chromatography (GC)Mass Spectrometry (MS), Flame Ionization Detector (FID)

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research Targeting this compound

Specific research on the application of Advanced Oxidation Processes (AOPs) for the environmental remediation of this compound is scarce. AOPs are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). wikipedia.org These processes are known for their effectiveness in treating a wide range of refractory organic contaminants. nih.gov

Several types of AOPs have been developed and could potentially be applied to the degradation of this compound. These include:

Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide (H₂O₂) in the presence of iron salts (typically Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances radical production through UV irradiation. wikipedia.org

Ozonation: Ozone (O₃) can directly react with organic pollutants or decompose to form hydroxyl radicals, especially at high pH. Combining ozonation with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can increase the efficiency of hydroxyl radical generation. wikipedia.org

Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon activation by UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species. chemsynthesis.com

The degradation of this compound via AOPs would likely proceed through the attack of hydroxyl radicals on the aromatic rings and the ester linkage, leading to the formation of smaller, more biodegradable intermediates and ultimately to mineralization (conversion to CO₂, water, and inorganic ions). The main degradation pathways would likely include hydroxylation, ring opening, and cleavage of the ester bond. nih.gov

The table below summarizes various AOPs that could be researched for the remediation of this compound.

Advanced Oxidation ProcessPrimary Oxidant(s)Potential Advantages
Fenton H₂O₂, Fe²⁺High efficiency, relatively low cost
Photo-Fenton H₂O₂, Fe²⁺, UV lightEnhanced degradation rates compared to Fenton
Ozonation O₃, •OHEffective for a wide range of pollutants
O₃/UV O₃, UV light, •OHIncreased hydroxyl radical production
TiO₂ Photocatalysis TiO₂, UV light, •OHCan achieve complete mineralization

Further research is necessary to determine the most effective AOPs, optimize reaction conditions (e.g., pH, oxidant concentration, catalyst loading), and identify the degradation byproducts and pathways for this compound.

Synthesis and Exploration of Biphenyl 4 Yl 3 Methylbenzoate Analogues and Derivatives

Structure-Property Relationship (SPR) Studies on Analogues in Material Science Contexts

The relationship between the molecular structure of biphenyl-4-yl 3-methylbenzoate (B1238549) analogues and their material properties, especially in the context of liquid crystals, is a subject of considerable interest. The mesomorphic behavior of these compounds is highly dependent on their molecular geometry. nih.gov Slight modifications to the chemical structure can lead to significant shifts in their liquid crystalline properties. nih.gov

The biphenyl (B1667301) moiety itself provides a rigid core, which is a prerequisite for the formation of liquid crystalline phases. The free rotation around the bond connecting the two phenyl rings in the biphenyl group enhances molecular flexibility, which in turn influences the physical and thermal properties of the resulting mesophases. nih.gov The introduction of a substituent, such as the methyl group on the benzoate (B1203000) ring, can affect the planarity of the molecule. This is a critical factor, as the degree of coplanarity has a significant effect on the packing of molecules in the condensed liquid crystalline phase and, consequently, on the mesophase behavior. nih.gov

In analogous systems, such as other biphenyl esters, the type and position of substituents have been shown to tune the mesophase from the less ordered nematic and smectic A phases to the highly ordered crystal E phase. sci-hub.se For instance, the presence of a terminal cyano group on the biphenyl unit, as seen in 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, plays a significant role in the construction of organic liquid crystals for display technology applications. researchgate.net The dihedral angle between the aromatic rings of the biphenyl unit in such compounds directly impacts their molecular packing and supramolecular interactions. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), are often used to substantiate experimental findings. nih.gov These studies can provide insights into optimized molecular structures, dipole moments, and polarizability, which are all crucial parameters influencing the material's properties. nih.gov For example, theoretical calculations have shown that increasing the length of a terminal alkyl chain can increase the polarizability of the molecule, which can affect its liquid crystalline behavior. nih.gov

A representative table of how structural modifications in analogous biphenyl benzoate systems can influence their material properties is presented below.

Structural Modification Effect on Molecular Geometry Impact on Material Properties Example Compound Class
Introduction of a lateral methyl groupIncreases molecular breadth and can disrupt planarityMay lower clearing temperatures and alter mesophase typeSubstituted Biphenyl Benzoates
Addition of a terminal cyano groupIncreases molecular polarity and linearityPromotes the formation of nematic phases; enhances dielectric anisotropyCyanobiphenyl Esters
Elongation of a terminal alkyl chainIncreases molecular length and flexibilityCan induce smectic phases and lower melting pointsAlkoxybiphenyl Benzoates
Replacement of a phenyl ring with a naphthalene moietyIncreases the rigidity and size of the molecular coreGenerally increases thermal stability and clearing points of mesophasesNaphthyl Benzoate Esters researchgate.net

Design and Synthesis of Substituted Biphenyl-4-yl 3-methylbenzoates

The design of substituted biphenyl-4-yl 3-methylbenzoates is guided by the desired material properties. Introducing various substituents at different positions on the biphenyl or benzoate rings allows for the fine-tuning of characteristics such as mesophase behavior, thermal stability, and optical properties.

The synthesis of these compounds typically involves standard esterification methods. One common approach is the Steglich esterification, where a carboxylic acid (a substituted 3-methylbenzoic acid) is reacted with a phenol (B47542) (a substituted 4-hydroxybiphenyl). researchgate.net This reaction is often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

For instance, the synthesis of a related compound, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, was achieved by reacting 3-(benzyloxy)benzoic acid with 4′-hydroxy-[1,1′-biphenyl]-4-carbonitrile in the presence of DCC and a catalytic amount of DMAP in dry dichloromethane. nih.gov A similar strategy could be employed for the synthesis of various substituted biphenyl-4-yl 3-methylbenzoates.

The synthesis of the precursor molecules, namely substituted 4-hydroxybiphenyls and substituted 3-methylbenzoic acids, can be accomplished through various well-established synthetic routes. For example, Suzuki-Miyaura cross-coupling reactions are widely used for the synthesis of functionalized biphenyl derivatives. researchgate.net This palladium-catalyzed reaction couples an aryl halide with an aryl boronic acid, offering a versatile method to introduce a wide range of substituents onto the biphenyl core. researchgate.netrsc.org

The table below outlines a general synthetic approach for substituted biphenyl-4-yl 3-methylbenzoates.

Step Reaction Type Reactants Reagents and Conditions Product
1aSuzuki-Miyaura CouplingSubstituted Phenylboronic Acid, Substituted 4-BromophenolPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water)Substituted 4-Hydroxybiphenyl
1bOxidationSubstituted 3,4-DimethyltolueneOxidizing Agent (e.g., KMnO₄)Substituted 3-Methylbenzoic Acid
2Steglich EsterificationSubstituted 4-Hydroxybiphenyl, Substituted 3-Methylbenzoic AcidDCC, DMAP, Solvent (e.g., Dichloromethane)Substituted Biphenyl-4-yl 3-methylbenzoate

Isomeric Variants and Stereochemical Studies (if applicable)

Isomerism in this compound and its derivatives can significantly influence their physical and material properties. Positional isomerism, involving the placement of the methyl group on the benzoate ring (e.g., 2-methyl or 4-methyl instead of 3-methyl), would alter the molecular shape and polarity, thereby affecting molecular packing and mesomorphic behavior.

Atropisomerism, a type of axial chirality that arises from hindered rotation around a single bond, is a well-known phenomenon in substituted biphenyls. rsc.org For atropisomerism to occur in derivatives of this compound, bulky substituents would need to be introduced at the ortho positions of the bond connecting the two phenyl rings. While the parent compound is not chiral, appropriate substitution could lead to stable atropisomers, which would be of interest for applications in chiral liquid crystals and asymmetric catalysis. Stereochemical studies of such chiral derivatives would be crucial to understanding their unique properties.

Incorporation of Heteroatoms or Novel Functional Groups for Modified Reactivity

The incorporation of heteroatoms or novel functional groups into the this compound structure can lead to materials with modified reactivity and novel properties. For example, replacing one of the benzene rings in the biphenyl core with a heterocyclic ring, such as pyridine (B92270) or thiophene, would introduce a permanent dipole moment and alter the electronic properties of the molecule. This can have a profound effect on the mesomorphic behavior and can be used to create materials with specific dielectric properties.

The inclusion of a heterocyclic moiety can have a positive effect on liquid crystalline properties due to the unsaturation and polarizability of the heterocyclic ring. uobasrah.edu.iq For instance, liquid crystals containing a benzothiazole unit have been synthesized and studied. uobasrah.edu.iq The presence of the fused-ring system adds to the molecular breadth, which can disrupt liquid crystalline packing if not carefully considered in the molecular design. uobasrah.edu.iq

Furthermore, the introduction of reactive functional groups can enable post-synthetic modification or polymerization. For example, thiol-ene monomers based on phenyl benzoate and biphenyl structures have been synthesized. sci-hub.se These materials can be polymerized in their liquid crystalline state to form highly ordered polymer networks with defined mechanical and optical properties. sci-hub.se

Synthetic Routes for Novel this compound-Based Scaffolds

The development of novel molecular scaffolds based on this compound is crucial for exploring new material properties. Various synthetic strategies can be employed to construct more complex architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for extending the biphenyl core to create terphenyl or even larger polyaromatic systems. researchgate.net For example, a series of functionalized biphenyl derivatives have been synthesized with high yields using this method. researchgate.net

Friedel-Crafts acylation is another important reaction for modifying the biphenyl scaffold. rsc.org This reaction can be used to introduce keto groups, which can then serve as handles for further functionalization. For instance, the acylation of biphenyl with various acid anhydrides or acid chlorides in the presence of a Lewis acid catalyst like AlCl₃ has been well-documented. rsc.org

Multicomponent reactions (MCRs) offer an efficient way to assemble complex molecular scaffolds from simple starting materials in a single step. While not directly applied to this compound in the reviewed literature, the principles of MCRs could be adapted to create novel scaffolds incorporating this core structure.

Future Research Trajectories and Interdisciplinary Opportunities for Biphenyl 4 Yl 3 Methylbenzoate

Emerging Applications in Advanced Nanomaterials

The biphenyl (B1667301) scaffold is a well-established component in the design of advanced nanomaterials due to its rigidity and potential for functionalization. Biphenyl derivatives have been investigated for their utility as effective components of anisotropic nanosized composite materials. ivanovo.ac.ruresearcher.life The specific substitution pattern of biphenyl-4-yl 3-methylbenzoate (B1238549) could be leveraged to create novel nanomaterials with tailored properties.

Future research could focus on the following areas:

Functionalized Nanoparticles: The ester group of biphenyl-4-yl 3-methylbenzoate could be hydrolyzed to the corresponding carboxylic acid, which can then be used to functionalize the surface of nanoparticles (e.g., gold, silver, quantum dots). This functionalization could influence the nanoparticles' dispersibility, stability, and interaction with other molecules, making them suitable for applications in sensing, catalysis, and biomedical imaging.

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are known to be useful in the construction of organic liquid crystal materials, which have applications in display technology and optoelectronics. nih.gov By modifying the structure of this compound, for example, by introducing electron-donating or -withdrawing groups, it may be possible to develop new materials for OLEDs with enhanced efficiency and stability.

Nanocomposites: The incorporation of this compound into polymer matrices could lead to the development of nanocomposites with improved thermal and mechanical properties. The rigid biphenyl unit can enhance the strength and stiffness of the polymer, while the methylbenzoate group can improve compatibility between the organic and inorganic components.

Table 1: Potential Applications of this compound in Nanomaterials

Application AreaPotential Role of this compoundDesired Properties
Functionalized Nanoparticles Surface ligand after hydrolysisEnhanced stability, controlled aggregation, targeted delivery
Organic Light-Emitting Diodes (OLEDs) Component of the emissive or charge-transport layerHigh thermal stability, good charge mobility, tunable emission
Polymer Nanocomposites Reinforcing fillerIncreased tensile strength, improved thermal resistance

Integration into Supramolecular Architectures and Self-Assembled Systems

The ability of molecules to self-assemble into well-defined supramolecular structures is a cornerstone of modern materials science. The biphenyl unit, with its potential for π-π stacking and the ester group's capacity for hydrogen bonding (after modification) and dipole-dipole interactions, makes this compound a promising candidate for the construction of novel supramolecular architectures.

Key research directions include:

Liquid Crystals: Biphenyl derivatives are fundamental building blocks for liquid crystals. google.com The specific geometry and polarity of this compound could lead to the formation of novel nematic or smectic phases with unique electro-optical properties. researchgate.net

Self-Assembled Monolayers (SAMs): By modifying the terminal groups, this compound derivatives could be designed to form highly ordered SAMs on various substrates. These SAMs could find applications in molecular electronics, biosensors, and surface engineering.

Supramolecular Gels: The introduction of hydrogen bonding motifs could enable derivatives of this compound to form supramolecular gels in organic solvents. These gels could be used for drug delivery, tissue engineering, and environmental remediation. researchgate.net For instance, biphenyl-tripeptides have been shown to self-assemble into robust supramolecular nanofiber hydrogels. researchgate.net

Machine Learning and AI-Driven Discovery of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of materials and drug discovery. nih.govjklst.org These computational tools can accelerate the identification of novel compounds with desired properties, significantly reducing the time and cost of experimental research. mit.edu

Future interdisciplinary research could involve:

Predictive Modeling: ML algorithms can be trained on existing data for biphenyl derivatives to predict the properties of new, hypothetical derivatives of this compound. nih.gov This could include predicting liquid crystalline behavior, electronic properties, and even biological activity.

Generative Models: AI can be used to generate novel molecular structures based on the this compound scaffold. These generative models can explore a vast chemical space to identify candidates with optimized properties for specific applications.

Synthesis Planning: AI tools can assist in designing efficient synthetic routes for novel derivatives, considering factors like cost, yield, and sustainability. mit.edu

Table 2: AI and Machine Learning in the Discovery of this compound Derivatives

AI/ML ApplicationObjectivePotential Outcome
Quantitative Structure-Property Relationship (QSPR) Predict physical and chemical propertiesRapid screening of virtual libraries for promising candidates
Generative Adversarial Networks (GANs) Design novel molecular structuresDiscovery of derivatives with enhanced performance characteristics
Retrosynthetic Analysis Tools Propose efficient synthetic pathwaysOptimization of chemical synthesis and reduction of waste

Unexplored Synthetic Pathways and Methodological Enhancements

While the synthesis of biphenyl esters is well-established, there is always room for methodological improvements that offer greater efficiency, sustainability, and access to novel derivatives.

Potential areas for synthetic exploration include:

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, offer versatile methods for the synthesis of substituted biphenyls. nih.govrsc.org Research into new catalysts and reaction conditions could lead to more efficient and environmentally friendly syntheses of this compound and its derivatives. acs.org

C-H Activation: Direct C-H activation represents a powerful and atom-economical approach to functionalizing aromatic rings. Developing methods for the selective C-H functionalization of the biphenyl and benzoate (B1203000) rings of the target molecule would open up new avenues for creating complex derivatives.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of fine chemicals. Adapting the synthesis of this compound to a flow process could lead to a more efficient and sustainable manufacturing process.

Broader Impacts on Sustainable Chemistry and Chemical Engineering

The principles of green chemistry and sustainable chemical engineering are increasingly important in modern chemical research and industry. Future research on this compound can contribute to these goals in several ways.

Green Synthesis: Developing synthetic routes that utilize renewable starting materials, non-toxic reagents, and energy-efficient processes would enhance the sustainability profile of this compound and its derivatives. researchgate.netijsdr.org For example, exploring biocatalytic methods, such as lipase-catalyzed esterification, could offer a greener alternative to traditional chemical synthesis. nih.gov

Biodegradable Materials: By incorporating biodegradable linkages into derivatives of this compound, it may be possible to create new materials with a reduced environmental footprint.

Circular Economy: Investigating the recyclability and degradation pathways of materials derived from this compound is crucial for their integration into a circular economy model.

Q & A

Q. What are the recommended synthetic routes for Biphenyl-4-yl 3-methylbenzoate, and how can reaction yields be optimized?

this compound can be synthesized via esterification between biphenyl-4-ol and 3-methylbenzoyl chloride under anhydrous conditions. Key parameters include:

  • Use of a catalytic base (e.g., triethylamine) to neutralize HCl byproducts.
  • Solvent selection (e.g., dichloromethane or THF) to enhance reactivity .
  • Temperature control (reflux at 40–60°C) to balance reaction rate and side-product formation. Yield optimization may require purification via column chromatography or recrystallization using solvent diffusion methods. For example, methyl benzoate derivatives are often recrystallized from ethanol/water mixtures .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm molecular geometry .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Compare aromatic proton splitting patterns (e.g., biphenyl vs. benzoate substituents) and carbonyl carbon shifts (~168–170 ppm) .
  • IR spectroscopy : Identify ester C=O stretches (~1720 cm⁻¹) and biphenyl C-H out-of-plane bends (~750 cm⁻¹) .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) to identify byproducts (e.g., unreacted biphenyl-4-ol or hydrolyzed 3-methylbenzoic acid) .
  • TGA/DSC : Assess thermal stability and detect low-molecular-weight impurities via decomposition profiles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to:
  • Map frontier molecular orbitals (HOMO/LUMO) for redox behavior .
  • Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization .
    • Compare computed IR/NMR spectra with experimental data to validate models .

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity of this compound derivatives?

  • In vitro assays : Test derivatives for enzyme inhibition (e.g., cyclooxygenase-2) using fluorometric or colorimetric assays (e.g., prostaglandin E₂ quantification) .
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with activity trends .
  • Molecular docking : Simulate ligand-receptor interactions (e.g., with COX-2 active site) using AutoDock Vina to rationalize discrepancies .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

  • Solvent screening : Test polar/non-polar solvent pairs (e.g., ethyl acetate/hexane) for slow evaporation.
  • Temperature gradients : Use controlled cooling (0.5°C/hour) to reduce lattice defects .
  • Additives : Introduce trace co-solvents (e.g., DMSO) to modulate crystal packing .

Methodological Challenges and Solutions

Q. What are the common pitfalls in synthesizing biphenyl-benzoate hybrids, and how can they be mitigated?

  • Pitfall 1 : Ester hydrolysis under acidic/basic conditions. Solution : Use anhydrous reagents and inert atmosphere (N₂/Ar) during synthesis .
  • Pitfall 2 : Low regioselectivity in biphenyl coupling. Solution : Employ Suzuki-Miyaura cross-coupling with Pd catalysts and optimized ligand systems (e.g., SPhos) .

Q. How do steric and electronic effects influence the spectroscopic signatures of this compound?

  • Steric effects : Bulky substituents on the biphenyl ring reduce planarity, altering UV-Vis absorption maxima .
  • Electronic effects : Electron-donating groups (e.g., -OCH₃) on the benzoate ring downfield-shift ¹H NMR signals of adjacent protons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.